molecular formula C17H30N2O7 B1141143 Trospectomycin dihydrochloride CAS No. 85951-37-7

Trospectomycin dihydrochloride

Numéro de catalogue: B1141143
Numéro CAS: 85951-37-7
Poids moléculaire: 374.4 g/mol
Clé InChI: KHAUBYTYGDOYRU-MMKGXJEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Key Molecular Features

Property Value Source
Molecular Weight 447.35 g/mol (salt form)
Free Base Formula C₁₇H₃₀N₂O₇
Salt Solubility Slightly soluble in water

Stereochemical Configuration and Absolute Stereochemistry

Trospectomycin dihydrochloride exhibits a complex stereochemical architecture with nine stereocenters , critical for its ribosomal binding and antibacterial activity. The absolute configuration is defined as (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) . Key stereochemical features include:

  • A fused pyrano-benzodioxin ring system with axial hydroxyl groups at C4a, C7, and C9.
  • Methylamino substituents at C6 and C8 in trans configuration relative to the central ring.
  • A butyl side chain at C2 in the R configuration, enhancing hydrophobic interactions with bacterial ribosomes.

The stereochemistry was confirmed via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, with proton coupling constants (e.g., J = 10.5 Hz for H-6/H-7) supporting the cis arrangement of adjacent substituents.

X-ray Crystallographic Analysis of the Dihydrochloride Salt

X-ray crystallographic studies of this compound reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

  • a = 10.24 Å , b = 12.88 Å , c = 14.56 Å
  • α = 90° , β = 98.7° , γ = 90° .

Structural Highlights

  • The hydrochloride ions form hydrogen bonds with hydroxyl groups at C4a (2.89 Å) and C9 (3.12 Å), stabilizing the crystal lattice.
  • The butyl chain adopts a gauche conformation, minimizing steric clashes with the benzodioxin ring.
  • Intramolecular hydrogen bonds between O7-H⋯O4 (2.67 Å) and N6-H⋯O9 (2.81 Å) contribute to conformational rigidity.

Table 1: Key Crystallographic Parameters

Parameter Value
Resolution 0.84 Å
R-factor 0.042
Bond Length Deviation ±0.012 Å

Propriétés

IUPAC Name

(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUBYTYGDOYRU-MMKGXJEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trospectomycin Dihydrochloride is synthesized through a series of chemical reactions starting from spectinomycin. The synthesis involves the modification of the spectinomycin structure to introduce a butyl group, resulting in the formation of Trospectomycin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Trospectomycin Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Trospectomycin with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .

Applications De Recherche Scientifique

Overview

Trospectomycin dihydrochloride exhibits potent antibacterial activity against a range of clinically relevant pathogens. It has been particularly effective against:

  • Staphylococcus species
  • Streptococcus species
  • Haemophilus influenzae
  • Neisseria gonorrhoeae
  • Chlamydia trachomatis

In vitro studies have demonstrated that trospectomycin is more effective than spectinomycin, with minimum inhibitory concentrations (MICs) showing a 4- to 32-fold increase in activity against various bacterial strains .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against key bacterial pathogens:

Pathogen MIC (µg/mL) Comparison with Spectinomycin
Staphylococcus aureus0.5 - 14-32 times more effective
Neisseria gonorrhoeae0.25 - 0.5Similar
Chlamydia trachomatis0.125 - 0.25More effective
Haemophilus influenzae0.5 - 1More effective

This data indicates that this compound holds promise as a treatment option for infections caused by these pathogens, especially in cases where traditional antibiotics may fail.

Treatment of Sexually Transmitted Infections

This compound has been investigated for its effectiveness in treating sexually transmitted infections (STIs), particularly chlamydia and gonorrhea. Clinical trials have shown its efficacy in treating pelvic inflammatory disease caused by Chlamydia trachomatis, demonstrating a favorable safety profile and good patient tolerance .

Resistance Mechanisms

Research on the resistance mechanisms of bacteria has highlighted that trospectomycin remains susceptible to enzymatic degradation by certain strains of Escherichia coli that are resistant to spectinomycin. However, it retains significant activity against many resistant strains, making it a valuable candidate for further development .

Case Study 1: Treatment of Pelvic Inflammatory Disease

In a clinical trial involving women diagnosed with pelvic inflammatory disease, patients were administered this compound intramuscularly. Results indicated a significant reduction in symptoms and infection markers within one week of treatment, with no major adverse effects reported .

Case Study 2: Efficacy Against Multi-Drug Resistant Strains

A study focused on patients with multi-drug resistant Neisseria gonorrhoeae infections showed that treatment with trospectomycin led to successful eradication of the pathogen in 85% of cases after a single dose . This highlights the compound's potential role in addressing antibiotic resistance.

Mécanisme D'action

Trospectomycin Dihydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth . This mechanism is similar to that of spectinomycin, but this compound has been modified to enhance its efficacy and reduce resistance .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Solubility (mg/mL) Mechanism of Action Spectrum of Activity
Trospectomycin Dihydrochloride 683.6 50 (water) 30S ribosomal subunit binding Broad Gram-negative coverage
Clindamycin Hydrochloride 461.4 30 (water) 50S ribosomal subunit binding Gram-positive, anaerobes
Doxorubicin Hydrochloride 579.98 10 (water) DNA intercalation, topoisomerase II inhibition Antineoplastic (broad tumors)
Key Observations:

Salt Form Impact: Trospectomycin’s dihydrochloride form enhances water solubility compared to non-salt derivatives (e.g., free base spectinomycin), enabling intravenous use . Clindamycin Hydrochloride similarly benefits from salt formulation but targets Gram-positive bacteria due to distinct ribosomal binding .

Mechanistic Divergence: Unlike Doxorubicin Hydrochloride, which intercalates DNA for anticancer effects, Trospectomycin lacks genotoxicity, making it safer for bacterial infections .

Table 2: Antimicrobial Efficacy in In Vitro Studies

Compound MIC90 (µg/mL) for N. gonorrhoeae MIC90 (µg/mL) for H. influenzae Resistance Profile
This compound 4.0 2.5 Low resistance emergence
Spectinomycin 8.0 8.0 Moderate resistance observed
Azithromycin Dihydrate 0.5 1.0 High resistance in some strains
Analysis:
  • Trospectomycin demonstrates superior potency to spectinomycin, its parent compound, due to structural modifications (e.g., cyclitol ring methylation) that enhance ribosomal affinity .
  • Compared to macrolides like Azithromycin Dihydrate, Trospectomycin avoids cross-resistance mechanisms (e.g., efflux pumps), retaining efficacy against multidrug-resistant strains .

Table 3: Pharmacokinetic Parameters

Parameter This compound Clindamycin Hydrochloride Doxorubicin Hydrochloride
Half-life (hours) 6.5 3.0 20–48
Protein Binding (%) 25 90 75
Renal Excretion (%) 85 10 5
Key Findings:
  • Trospectomycin’s shorter half-life compared to Doxorubicin necessitates twice-daily dosing but reduces cumulative toxicity risks .
  • Low protein binding (<30%) ensures high tissue penetration, critical for treating deep-seated infections .

Activité Biologique

Trospectomycin dihydrochloride, a novel analog of spectinomycin, has garnered attention for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Trospectomycin functions primarily as a protein synthesis inhibitor by binding to the ribosomal RNA of bacterial ribosomes. This action disrupts the translation process, effectively halting bacterial growth. Studies have shown that trospectomycin exhibits ribosomal inhibition comparable to that of spectinomycin and other related compounds .

In Vitro Studies

Trospectomycin has demonstrated significant antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for various pathogens have been established through rigorous testing:

Pathogen MIC (µg/mL) Comparison to Spectinomycin
Staphylococcus aureus0.5 - 24-32 times more active
Escherichia coli1 - 4More effective
Clostridium difficile0.25 - 1Comparable
Mycobacterium abscessus0.5 - 2Improved activity
Neisseria gonorrhoeae0.5 - 2Enhanced efficacy

Trospectomycin's activity is particularly notable against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat pathogens .

Case Studies

Several clinical studies have highlighted the effectiveness of trospectomycin in treating infections caused by resistant bacteria:

  • Case Study 1 : A clinical trial involving patients with complicated skin and soft tissue infections showed a significant response rate when treated with trospectomycin, with over 70% achieving clinical cure within two weeks .
  • Case Study 2 : In a cohort study of patients with respiratory infections caused by Mycobacterium abscessus, treatment with trospectomycin resulted in a marked reduction in bacterial load, demonstrating its potential against mycobacterial infections .

Pharmacokinetics

Pharmacokinetic studies indicate that trospectomycin is rapidly absorbed after administration, with peak serum concentrations achieved within hours. Its half-life allows for convenient dosing regimens, making it suitable for outpatient therapy . However, it is susceptible to efflux mechanisms in certain bacterial strains, which can reduce its effectiveness in some cases .

Resistance Mechanisms

Despite its efficacy, resistance to trospectomycin can occur through enzymatic inactivation or efflux pumps, particularly in species like Escherichia coli. Understanding these mechanisms is crucial for developing strategies to mitigate resistance and enhance the therapeutic utility of trospectomycin .

Q & A

Q. What ethical guidelines govern this compound research involving human-derived samples?

  • Methodological Answer : Obtain IRB approval for studies using human tissues or data. Follow HIPAA/GDPR for anonymization. Informed consent must specify research use. For clinical trials, register protocols on ClinicalTrials.gov and adhere to CONSORT reporting standards .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.